3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione
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Overview
Description
3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dione functional group at position 1,1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenylthiourea with an oxidizing agent can lead to the formation of the desired benzothiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and substituted benzothiophene derivatives.
Scientific Research Applications
3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Substituted benzo[b]thiophene-1,1-dioxides: These compounds share a similar benzothiophene core but differ in the substitution pattern and functional groups.
Thiophene derivatives: Compounds with a thiophene ring system exhibit similar chemical properties and reactivity.
Uniqueness
3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of a dione functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
108919-97-7 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3,5-dimethyl-3a,7a-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H12O2S/c1-7-3-4-10-9(5-7)8(2)6-13(10,11)12/h3-6,9-10H,1-2H3 |
InChI Key |
YNCXCBCAOLAHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C=C1)S(=O)(=O)C=C2C |
Origin of Product |
United States |
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